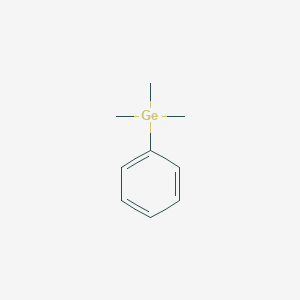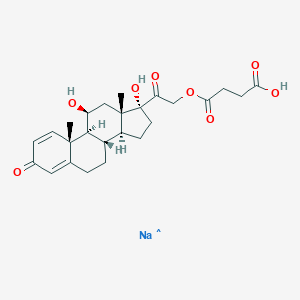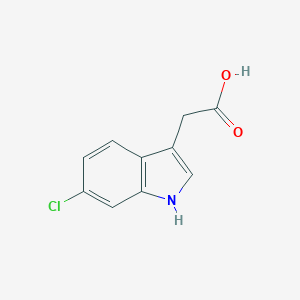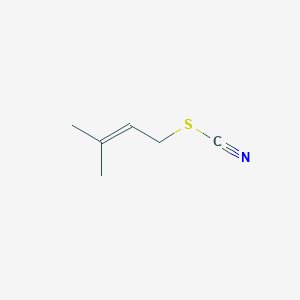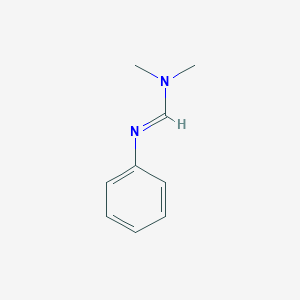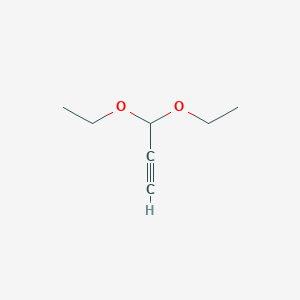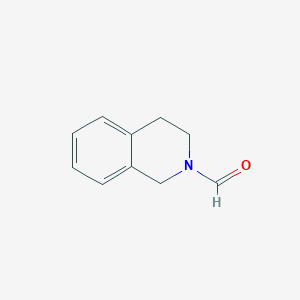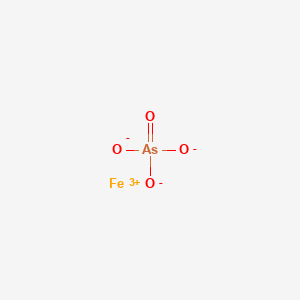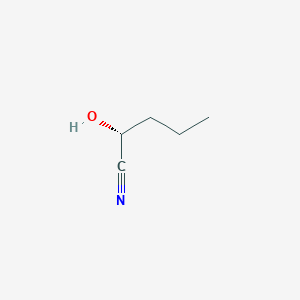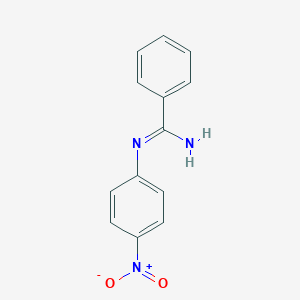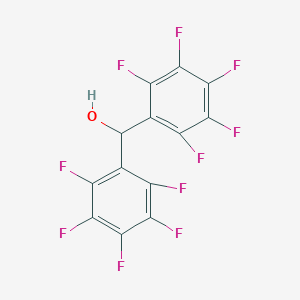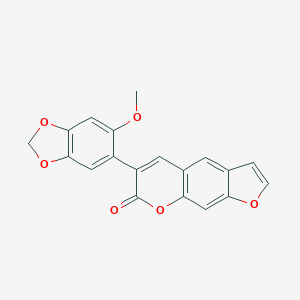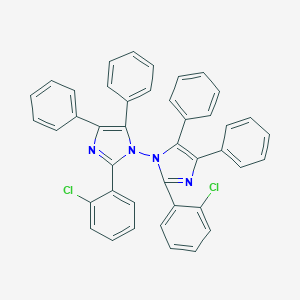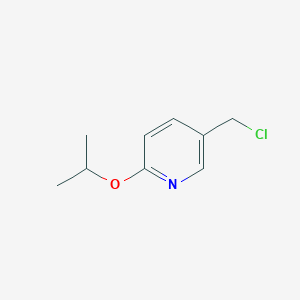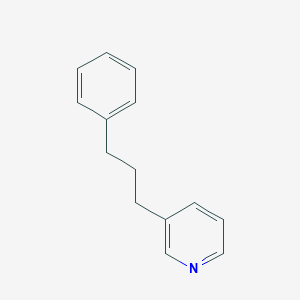
3-(3-Phenylpropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenylpropyl)pyridine, commonly known as PPP, is a chemical compound with a pyridine ring and a phenylpropyl group. PPP is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities. PPP has gained significant attention in recent years due to its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
PPP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. PPP also inhibits the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
PPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. PPP has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further study. However, one limitation of PPP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on PPP. One area of interest is the development of more efficient synthesis methods for PPP. Another area of interest is the investigation of the potential therapeutic applications of PPP in human clinical trials. Finally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of PPP, which could lead to the development of more effective treatments for neurological disorders.
Conclusion
In summary, PPP is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its neuroprotective effects are mediated through the modulation of neurotransmitter systems, the upregulation of neurotrophic factors, and the reduction of oxidative stress and inflammation in the brain. While PPP has several advantages for use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
PPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. PPP has also been found to enhance cognitive function and memory in animal models.
Propiedades
Número CAS |
1802-34-2 |
|---|---|
Nombre del producto |
3-(3-Phenylpropyl)pyridine |
Fórmula molecular |
C14H15N |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
3-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |
Clave InChI |
UFTHZMUVGHIONQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
Otros números CAS |
1802-34-2 |
Sinónimos |
3-(3-phenylpropyl)pyridine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

